molecular formula C14H20O2 B070778 4-Hydroxyoctanophenone CAS No. 171979-04-7

4-Hydroxyoctanophenone

Cat. No.: B070778
CAS No.: 171979-04-7
M. Wt: 220.31 g/mol
InChI Key: VOZPEVOUBMHFLI-UHFFFAOYSA-N
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Description

4-Hydroxyoctanophenone is an organic compound with the molecular formula C14H20O2 It is a ketone with a hydroxyl group and a phenyl group attached to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxyoctanophenone involves the reaction of dihydrofuran-2-one with phenyl lithium in diethyl ether at -78°C. The reaction mixture is then quenched with ammonium chloride, and the product is purified by flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyoctanophenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: 4-Phenyl-1-octanone or 4-Phenyl-1-octanoic acid.

    Reduction: 4-Hydroxy-1-phenyloctanol.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxyoctanophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyoctanophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxyoctanophenone is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-hydroxy-1-phenyloctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-9-13(15)10-11-14(16)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZPEVOUBMHFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938077
Record name 4-Hydroxy-1-phenyloctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171979-04-7
Record name 1-Octanone, 1-hydroxy-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171979047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-phenyloctan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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